(S)-2-(tert-butyl)-3-methylimidazolidin-4-one (R)-2-hydroxy-2-phenylacetate
CAS No.:
Cat. No.: VC18918577
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O4 |
|---|---|
| Molecular Weight | 308.37 g/mol |
| IUPAC Name | (2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2R)-2-hydroxy-2-phenylacetic acid |
| Standard InChI | InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m01/s1 |
| Standard InChI Key | XZXKXJSHUSGLJH-DZLJOOKRSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)O)O |
| Canonical SMILES | CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Features
The compound is a salt formed by the cation (S)-2-(tert-butyl)-3-methylimidazolidin-4-one and the anion (R)-2-hydroxy-2-phenylacetate. The imidazolidinone core features a five-membered ring with two nitrogen atoms, a ketone group at position 4, and substituents at positions 2 (tert-butyl) and 3 (methyl). The (R)-mandelate anion introduces a chiral center adjacent to a hydroxyl and phenyl group, enhancing molecular recognition capabilities .
Molecular Configuration
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Cation: (S)-configuration at position 2 ensures spatial orientation critical for interactions with biological targets.
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Anion: (R)-mandelic acid’s stereochemistry influences solubility and binding affinity, particularly in enantioselective reactions .
Table 1: Key Structural Attributes
| Component | Functional Groups | Stereochemical Significance |
|---|---|---|
| Imidazolidinone cation | tert-Butyl, methyl, ketone | Stabilizes ring conformation |
| Mandelate anion | Hydroxyl, phenyl, carboxylate | Enhances chiral resolution capacity |
Synthesis and Manufacturing
The synthesis of this compound likely involves quaternization of the imidazolidinone precursor with (R)-mandelic acid. A related method, demonstrated in the amidation of (R)-mandelic acid using trimethyl borate, offers insights into preserving stereochemistry during salt formation .
Synthetic Pathways
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Imidazolidinone Preparation: Cyclization of N-tert-butyl-N-methylglycine derivatives under acidic conditions yields the chiral cation.
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Salt Formation: Reaction with (R)-mandelic acid in polar aprotic solvents (e.g., DMF) facilitates ion exchange, producing the target compound .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dimethylformamide | Enhances ionic dissociation |
| Temperature | 60–80°C | Balances reaction rate and stability |
| Stoichiometry | 1:1 cation:anion | Minimizes byproducts |
Applications in Pharmaceutical Development
The compound’s chirality and ionic nature make it suitable for:
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Asymmetric Synthesis: As a chiral auxiliary or catalyst in stereoselective reactions.
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Drug Formulation: Enhancing solubility of hydrophobic active pharmaceutical ingredients via salt formation.
Comparative Analysis with Structural Analogs
Imidazolidinone derivatives vary significantly in bioactivity based on substituents. For example:
Table 3: Activity Trends in Related Compounds
| Compound Class | Substituents | Primary Activity |
|---|---|---|
| Thiazolidine-2,4-dione | Benzylidene groups | PPAR-γ agonism (antidiabetic) |
| Pyrrolidine-2,5-dione | Arylidene moieties | Antioxidant, anti-inflammatory |
| This compound | tert-Butyl, mandelate | Hypothesized dual metabolic/antimicrobial roles |
Future Research Directions
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Pharmacokinetic Studies: Assess absorption, distribution, and toxicity profiles.
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Target Identification: Screen against enzyme libraries to elucidate binding partners.
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Formulation Optimization: Explore co-crystals or prodrugs to enhance delivery.
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